N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide is an organic compound that features a naphthalene ring system substituted with a sulfonamide group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Attachment of the Pyrrole to the Naphthalene Sulfonamide: This step involves the nucleophilic substitution reaction where the pyrrole moiety is attached to the naphthalene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Protein-Ligand Interactions: The compound can bind to proteins, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the pyrrole moiety but shares the sulfonamide group.
Pyrrole-2-sulfonamide: Contains the pyrrole and sulfonamide groups but lacks the naphthalene ring.
Uniqueness
N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide is unique due to the combination of the naphthalene ring, sulfonamide group, and pyrrole moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-21(20,17-9-12-18-10-3-4-11-18)16-8-7-14-5-1-2-6-15(14)13-16/h1-8,10-11,13,17H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHINTJREGGIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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